molecular formula C16H12Cl3NO B5187337 3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one

3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one

Cat. No. B5187337
M. Wt: 340.6 g/mol
InChI Key: VKOQYJIRWZHNJL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one, also known as CAY10512, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields.

Mechanism of Action

The mechanism of action of 3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one has also been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one has a number of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases. Additionally, 3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one has been found to induce apoptosis in cancer cells and inhibit their growth. Finally, this compound has been shown to have neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one in scientific research is its ability to selectively target specific enzymes and signaling pathways. This compound has been found to have a high degree of selectivity for COX-2 and NF-κB, which allows researchers to study the effects of inhibiting these pathways without affecting other cellular processes. Additionally, 3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one is a synthetic compound, which means that it can be easily synthesized in large quantities for use in lab experiments.
One limitation of using 3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.

Future Directions

There are a number of future directions for research on 3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one. One area of interest is the development of more selective COX-2 inhibitors, which could have fewer side effects than currently available drugs. Additionally, 3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one and related compounds could be studied for their potential use in the treatment of neurological disorders such as Parkinson's disease and Huntington's disease. Finally, further research could be conducted to elucidate the mechanism of action of 3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one and its effects on other cellular pathways.

Synthesis Methods

The synthesis of 3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one involves the reaction of 2,4-dichloroacetophenone with 5-chloro-o-toluidine in the presence of a base. The resulting product is then treated with propionic anhydride to yield the final compound.

Scientific Research Applications

3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one has been used in a number of scientific research applications, including studies of cancer, inflammation, and neurological disorders. In cancer research, 3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO/c1-10-2-3-12(18)9-15(10)20-7-6-16(21)13-5-4-11(17)8-14(13)19/h2-9,20H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOQYJIRWZHNJL-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-chloro-2-methylanilino)-1-(2,4-dichlorophenyl)prop-2-en-1-one

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